Manganese(II) Bis(trifluoromethanesulfonyl)imide
Overview
Description
Manganese(II) Bis(trifluoromethanesulfonyl)imide is an organometallic compound with the molecular formula C4F12MnN2O8S4 and a molecular weight of 615.21 g/mol . It is a white to almost white powder or crystal that is soluble in water . This compound is known for its high purity and is commonly used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese(II) Bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of manganese(II) chloride with lithium bis(trifluoromethanesulfonyl)imide in an appropriate solvent . The reaction typically occurs under inert gas conditions to prevent moisture from affecting the product. The reaction can be represented as follows:
MnCl2+2LiN(SO2CF3)2→Mn(N(SO2CF3)2)2+2LiCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Manganese(II) Bis(trifluoromethanesulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states of manganese.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) compounds, while substitution reactions may produce various organometallic derivatives .
Scientific Research Applications
Manganese(II) Bis(trifluoromethanesulfonyl)imide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Manganese(II) Bis(trifluoromethanesulfonyl)imide involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules . This property makes it an effective catalyst in many organic reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with substrates to lower the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds
Manganese(II) Bis(trifluoromethanesulfonate): Similar in structure but with different anionic groups, used as a catalyst in organic synthesis.
Magnesium Bis(trifluoromethanesulfonyl)imide: Used as a strong Lewis acid and electrolyte in rechargeable batteries.
Lithium Bis(trifluoromethanesulfonyl)imide: Commonly used in lithium-ion batteries as an electrolyte.
Uniqueness
Manganese(II) Bis(trifluoromethanesulfonyl)imide is unique due to its specific combination of manganese and bis(trifluoromethanesulfonyl)imide groups, which confer distinct catalytic properties and solubility characteristics. Its ability to act as a Lewis acid and its high stability under various conditions make it particularly valuable in both research and industrial applications .
Biological Activity
Manganese(II) Bis(trifluoromethanesulfonyl)imide (Mn(TFSI)₂) is a manganese complex that has garnered attention due to its potential biological activity. This article explores the compound's biological implications, focusing on its antioxidant properties, interactions with biomolecules, and potential therapeutic applications.
- Chemical Formula : Mn(C₂F₆NO₄S₂)₂
- CAS Number : 207861-55-0
- Molar Mass : 615.22 g/mol
- Purity : 99.5%
- Solubility : Hydrophilic, miscible with water
Antioxidant Activity
Manganese is an essential trace element that plays a critical role in various biological processes, particularly as a cofactor for numerous enzymes involved in antioxidant defense. The antioxidant activity of Mn(TFSI)₂ can be assessed through its ability to scavenge free radicals and reduce oxidative stress in biological systems.
Case Study: Antioxidant Efficacy
In a study examining the antioxidant properties of manganese complexes, it was found that Mn(TFSI)₂ exhibited significant radical scavenging activity. The ability to scavenge 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals was measured, revealing that Mn(TFSI)₂ had a high percentage of inhibition comparable to known antioxidants.
Compound | ABTS Scavenging Activity (%) |
---|---|
Manganese(II) TFSI₂ | 92.56 ± 0.74 |
Trolox | 91.8 ± 0.17 |
These results indicate that Mn(TFSI)₂ has a strong potential as an antioxidant agent, which could be beneficial in preventing oxidative damage in cells.
Interaction with Biomolecules
The interaction of Mn(TFSI)₂ with biomolecules such as DNA and serum albumins is crucial for understanding its biological implications. Manganese complexes have been shown to intercalate into DNA, potentially affecting gene expression and cellular functions.
DNA Binding Studies
Research has demonstrated that manganese complexes can bind to calf-thymus DNA in an intercalative manner. This binding can influence the DNA's structural integrity and functionality:
- Binding Mode : Intercalative
- Impact on DNA : Altered viscosity and fluorescence properties upon complexation.
Potential Therapeutic Applications
The biological activity of Mn(TFSI)₂ suggests several potential therapeutic applications:
- Antioxidant Therapy : Due to its ability to scavenge free radicals, Mn(TFSI)₂ could be developed as a therapeutic agent for conditions associated with oxidative stress, such as neurodegenerative diseases.
- Cancer Treatment : Given the role of manganese in regulating cellular processes, there is potential for Mn(TFSI)₂ as an adjunct therapy in cancer treatment by modulating oxidative stress pathways.
- Anti-inflammatory Effects : Manganese complexes have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;manganese(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWDGVNRIAAYMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12MnN2O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207861-55-0 | |
Record name | Manganese(II) Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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